molecular formula C21H25N3O3 B4520623 N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea

N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea

Cat. No.: B4520623
M. Wt: 367.4 g/mol
InChI Key: KGASUQSTBLWEAS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation and Electrophile Reactions

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate : This study explored the lithiation of specific urea and carbamate derivatives, leading to high yields of substituted products through reactions with various electrophiles. The research demonstrates the potential of urea derivatives in synthetic organic chemistry, particularly in creating complex molecules through lithiation and subsequent electrophile reactions (Smith, El‐Hiti, & Alshammari, 2013).

Regioselective Reactions

Regioselective reactions of N-(carboxyalkyl)- and N-(aminoethyl)ureas : This study detailed the regioselective reactions of certain urea derivatives with glyoxal and 1,2-dioxo-1,2-diphenylethane. The findings underscore the utility of urea derivatives in regioselective synthesis, offering insights into how the structure of reactants influences the outcome of chemical reactions (Kravchenko et al., 2014).

Aggregation Studies in Polymer Systems

An N,N′-diaryl urea-based conjugated polymer model system : Research on N,N′-diphenyl urea as a model for studying aggregation phenomena in polymers illustrates the potential of urea derivatives in materials science. The study highlighted how modifications in urea derivatives could mimic aggregated and unaggregated states in polymeric systems, relevant for understanding material properties and designing new materials (Ricks et al., 2004).

Corrosion Inhibition

Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives : This research demonstrated the efficacy of certain urea derivatives in inhibiting corrosion of mild steel in acidic conditions. The study provides insights into the application of urea derivatives as corrosion inhibitors, important for protecting metals in industrial settings (Mistry et al., 2011).

Microbial Degradation of Herbicides

Microbial Degradation of Substituted Urea Herbicides : Investigating the biodegradation of substituted urea herbicides by fungi offers a glimpse into the environmental and agricultural applications of urea derivatives. The study underscores the potential for using microorganisms to degrade harmful chemicals, contributing to environmental cleanup efforts (Murray, Rieck, & Lynd, 1969).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-12-3-8-16(13(2)11-12)23-21(27)22-9-10-24-19(25)17-14-4-5-15(7-6-14)18(17)20(24)26/h3-5,8,11,14-15,17-18H,6-7,9-10H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGASUQSTBLWEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C3C4CCC(C3C2=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea

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